(5R,8S)-N-(4-chlorobenzyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide
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Description
(5R,8S)-N-(4-chlorobenzyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide is a useful research compound. Its molecular formula is C17H17ClN4O and its molecular weight is 328.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are VEGFR-2 and EGFR tyrosine kinase . These proteins play pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it has potent activity against VEGFR-2 with an IC50 value of 0.063 ± 0.003 μM . It also shows significant inhibitory activities against EGFR tyrosine kinase .
Biochemical Pathways
The compound affects the VEGF and EGFR pathways. Inhibition of VEGFR-2 disrupts angiogenesis, a process crucial for tumor growth and metastasis . On the other hand, inhibition of EGFR tyrosine kinase disrupts signal transduction pathways that regulate cell proliferation and survival .
Result of Action
The compound exhibits significant antitumor activity. For instance, it displayed potent cytotoxic activity against MDA-MB-468 and T-47D (breast cancer cell lines) . It also induced cell cycle arrest at the S phase and significantly increased total apoptosis in the MDA-MB-468 cell line .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c18-12-3-1-11(2-4-12)8-20-17(23)22-13-5-6-16(22)14-9-19-10-21-15(14)7-13/h1-4,9-10,13,16H,5-8H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYUAJOCGMPSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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